![molecular formula C20H16N2O3 B5145628 2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5145628.png)
2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that belongs to the class of isoquinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. In
作用机制
The mechanism of action of 2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, it has been suggested that the compound exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells by suppressing the expression of various oncogenic proteins. The anti-inflammatory and anti-oxidant effects of the compound are attributed to its ability to inhibit the activity of various pro-inflammatory enzymes and reduce oxidative stress.
Biochemical and Physiological Effects:
2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also reduces oxidative stress by increasing the activity of various anti-oxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, it has been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic animals.
实验室实验的优点和局限性
The advantages of using 2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-oxidant properties. It is also relatively easy to synthesize and purify, making it a suitable candidate for further studies. However, there are some limitations to its use in lab experiments. For example, the compound has poor solubility in water, which may limit its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which may hinder the development of more effective therapeutic strategies.
未来方向
There are several future directions for the study of 2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione. Firstly, further studies are needed to elucidate the exact mechanism of action of the compound, which may help in the development of more effective therapeutic strategies. Secondly, more studies are needed to investigate the potential of the compound in the treatment of other diseases such as neurodegenerative disorders, cardiovascular diseases, and autoimmune diseases. Thirdly, the development of more potent analogs of the compound may lead to the discovery of novel therapeutic agents with improved efficacy and bioavailability. Finally, the use of advanced drug delivery systems may enhance the bioavailability and therapeutic efficacy of the compound in vivo.
Conclusion:
In conclusion, 2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound with potential therapeutic applications in various diseases. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising candidate for further studies. However, more research is needed to fully understand its mechanism of action and to develop more effective therapeutic strategies.
合成方法
The synthesis of 2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2-methoxybenzylamine with 1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by column chromatography to obtain the pure compound.
科学研究应用
2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit significant anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It also exhibits anti-inflammatory, anti-oxidant, and anti-diabetic properties, making it a potential candidate for the treatment of various inflammatory and metabolic disorders.
属性
IUPAC Name |
2-[(2-methoxyanilino)methyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-25-17-11-3-2-10-16(17)21-12-22-19(23)14-8-4-6-13-7-5-9-15(18(13)14)20(22)24/h2-11,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRYAOBFKMARAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxyanilino)methyl]-1H-benzo[DE]isoquinoline-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenylethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5145550.png)
![6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B5145551.png)

![methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate](/img/structure/B5145564.png)
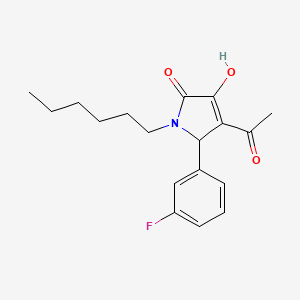
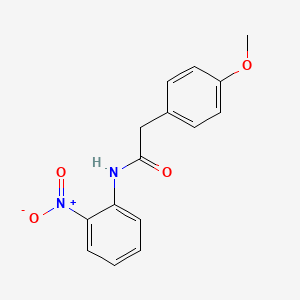

![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5145583.png)
![N-(2-cyanophenyl)-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B5145596.png)
![N~2~-(2-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145599.png)
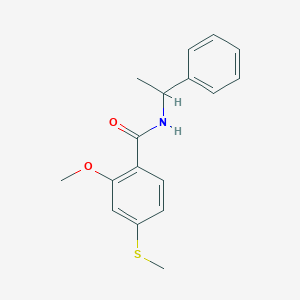
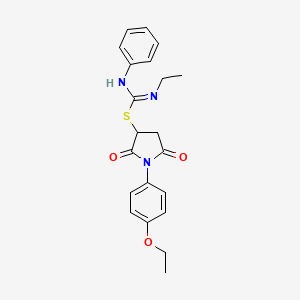
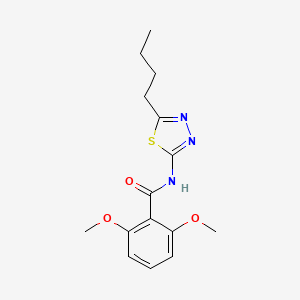
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5145642.png)